![molecular formula C16H14FN3O3S B2380521 N-(4-fluorophenyl)-N'-[(2-methyl-1H-indol-3-yl)carbonyl]sulfamide CAS No. 860650-14-2](/img/structure/B2380521.png)
N-(4-fluorophenyl)-N'-[(2-methyl-1H-indol-3-yl)carbonyl]sulfamide
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Description
N-(4-fluorophenyl)-N'-[(2-methyl-1H-indol-3-yl)carbonyl]sulfamide, also known as FIIN-3, is a small molecule inhibitor that targets the fibroblast growth factor receptor (FGFR) family of tyrosine kinases. FGFRs are involved in a variety of cellular processes, including cell growth, differentiation, and migration. Dysregulation of FGFR signaling has been implicated in various diseases, including cancer and skeletal disorders.
Scientific Research Applications
Antimicrobial Activity : The compound's structural analogs have shown promise in antimicrobial activities. For instance, a derivative, 4-((5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid, demonstrated growth inhibition of Listeria monocytogenes and Escherichia coli, comparable to traditional antibiotics like ampicillin and vancomycin (Kariuki et al., 2022).
Anticancer Potential : Some derivatives of N-(4-fluorophenyl)-N'-[(2-methyl-1H-indol-3-yl)carbonyl]sulfamide have shown potential in cancer treatment. A study on indapamide derivatives indicated significant proapoptotic activity on melanoma cell lines, suggesting potential use in cancer therapy (Yılmaz et al., 2015).
Enzyme Inhibition : Novel sulfamides synthesized from similar compounds have shown inhibitory effects on human carbonic anhydrase isoenzymes, an important target for various therapeutic interventions (Akıncıoğlu et al., 2013).
Tumor Imaging : Derivatives of this compound have been explored for tumor imaging applications. For instance, a study involved the synthesis of a sulfamide compound for positron emission tomography (PET) imaging of tumor hypoxia (Fei-hu, 2010).
Conformational Studies : Research on bicalutamide analogs, structurally similar to N-(4-fluorophenyl)-N'-[(2-methyl-1H-indol-3-yl)carbonyl]sulfamide, has provided insights into how environmental factors influence molecular conformation, which is crucial for understanding drug-receptor interactions (Joo et al., 2008).
properties
IUPAC Name |
N-[(4-fluorophenyl)sulfamoyl]-2-methyl-1H-indole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O3S/c1-10-15(13-4-2-3-5-14(13)18-10)16(21)20-24(22,23)19-12-8-6-11(17)7-9-12/h2-9,18-19H,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFHMMIOJAZVOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)NS(=O)(=O)NC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-N'-[(2-methyl-1H-indol-3-yl)carbonyl]sulfamide |
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